2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-12(2)18(23)20-14-9-7-13(8-10-14)15-11-22-16-5-3-4-6-17(16)24-19(22)21-15/h7-12H,3-6H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDCYIKIRNRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. Its structure includes a tetrahydroimidazo[2,1-b][1,3]benzothiazole moiety, which is known for various pharmacological properties.
- Molecular Formula : C19H21N3OS
- Molecular Weight : 339.45 g/mol
- CAS Number : Not specified in the search results but can be referenced by its structural formula.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. The imidazo[2,1-b][1,3]benzothiazole structure is known to influence various biochemical pathways, particularly those involving enzyme inhibition and receptor modulation.
Potential Targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act on GPCRs involved in neurotransmission and other signaling pathways.
- Enzymatic Inhibition : Similar compounds have shown activity against enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters .
Biological Activity and Case Studies
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown significant inhibition against Mycobacterium tuberculosis, with IC50 values indicating effective concentrations for therapeutic use.
- Neurotoxicity Studies : Analogous compounds have been evaluated for their neurotoxic potential through their interaction with dopaminergic pathways. Compounds that are substrates for MAO-B have been linked to neurotoxic effects in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against M. tuberculosis | |
| Neurotoxicity | Substrates for MAO-B linked to toxicity | |
| GPCR Modulation | Potential modulation of neurotransmission |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- A study highlighted the synthesis of various benzothiazole derivatives and their subsequent screening for biological activities against different pathogens and cellular models.
- The pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties have been modeled to predict the behavior of this compound in biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
(a) Imidazo[2,1-b][1,3]benzothiazole Derivatives
- Butamisole (CAS: 2577-62-0): A structurally related anthelmintic agent, butamisole features a 2-methylpropanamide group attached to a phenyl ring linked to a tetrahydroimidazo[2,1-b]thiazole core. Key differences include the absence of the fused tetrahydrobenzothiazole ring and the substitution position (meta vs. para on the phenyl ring) .
- AC220 (Quizartinib): This FLT3 inhibitor contains a urea linker instead of propanamide and a morpholinoethoxy group on the imidazo[2,1-b]benzothiazole core. The urea group enhances kinase selectivity, while the propanamide in the target compound may improve metabolic stability .
(b) Benzothiazole-Acetamide/Propanamide Derivatives
Compounds such as N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide (e.g., 3c, IC₅₀ = 0.030 µM for AChE inhibition) share the benzothiazole-propanamide motif but lack the tetrahydroimidazo ring. The tetrahydroimidazo fusion in the target compound likely enhances lipophilicity and binding to hydrophobic enzyme pockets .
Physicochemical Properties
- LogD and Solubility : Analogous compounds like N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide exhibit LogD values of -0.28 (pH 5.5) and 0.45 (pH 7.4), suggesting moderate lipophilicity. The target compound’s methylpropanamide group may further optimize solubility compared to urea-linked derivatives .
- Synthetic Accessibility: The target compound’s synthesis is more complex than non-fused benzothiazoles (e.g., 3a–3k) due to the tetrahydroimidazo ring, requiring precise cyclization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
